![molecular formula C26H44N2O4 B14302831 5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid CAS No. 118523-83-4](/img/structure/B14302831.png)
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methyl(octadecyl)amino group and a carboxylic acid group (-COOH). The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid typically involves multiple steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to introduce the nitro group at the 2-position of the benzene ring, forming 2-nitrobenzoic acid.
Formation of Methyl(octadecyl)amine: Octadecylamine is reacted with methyl iodide (CH3I) to form methyl(octadecyl)amine.
Amidation Reaction: The 2-nitrobenzoic acid is then reacted with methyl(octadecyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid)
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Major Products Formed
Reduction: 5-[Methyl(octadecyl)amino]-2-aminobenzoic acid
Esterification: Esters of this compound
Hydrolysis: 2-nitrobenzoic acid and methyl(octadecyl)amine
Aplicaciones Científicas De Investigación
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in biochemical assays to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems. Its unique structure allows for targeted interactions with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of 5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular components such as proteins, enzymes, and receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biomolecules. The methyl(octadecyl)amino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
5-[Methyl(octadecyl)amino]-2-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
5-[Methyl(octadecyl)amino]-2-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.
5-[Methyl(octadecyl)amino]-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro group with the methyl(octadecyl)amino group and the carboxylic acid group creates a versatile compound with a wide range of applications in various fields.
Propiedades
Número CAS |
118523-83-4 |
|---|---|
Fórmula molecular |
C26H44N2O4 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
5-[methyl(octadecyl)amino]-2-nitrobenzoic acid |
InChI |
InChI=1S/C26H44N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(2)23-19-20-25(28(31)32)24(22-23)26(29)30/h19-20,22H,3-18,21H2,1-2H3,(H,29,30) |
Clave InChI |
HEIPKQFPNCNYOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



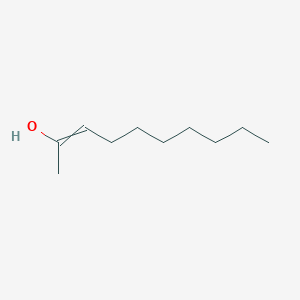

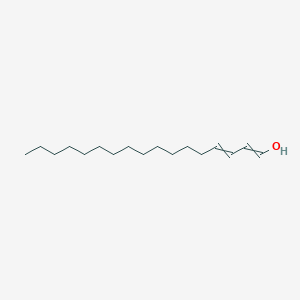
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)

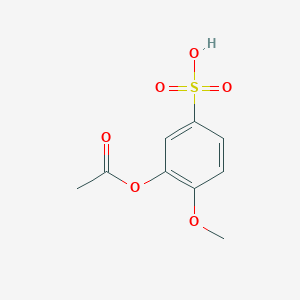

![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
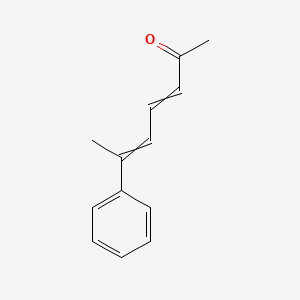
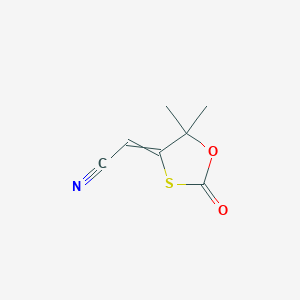


![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
